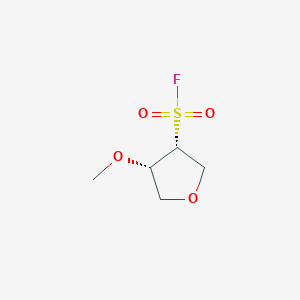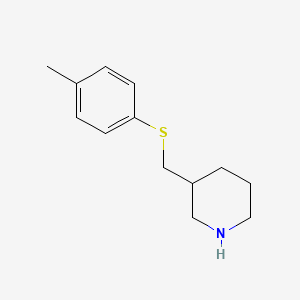
3-((P-tolylthio)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((P-tolylthio)methyl)piperidine is an organic compound with the molecular formula C13H19NS. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a p-tolylthio group attached to the piperidine ring via a methylene bridge. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((P-tolylthio)methyl)piperidine typically involves the reaction of p-tolylthiol with a piperidine derivative. One common method is the nucleophilic substitution reaction where p-tolylthiol reacts with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of commercially available reagents and solvents is common to reduce costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((P-tolylthio)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The p-tolylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
3-((P-tolylthio)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-((P-tolylthio)methyl)piperidine involves its interaction with various molecular targets. The piperidine ring can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The p-tolylthio group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Specific pathways and targets depend on the biological context and the specific application being investigated .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness
3-((P-tolylthio)methyl)piperidine is unique due to the presence of the p-tolylthio group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other piperidine derivatives, which may lack this functional group and therefore exhibit different reactivity and applications .
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C13H19NS/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-10H2,1H3 |
InChI Key |
VGCMVZLSOZCUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
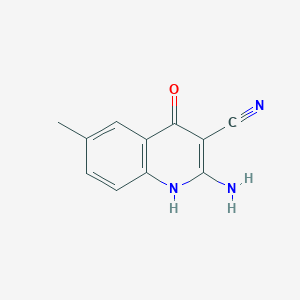
![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
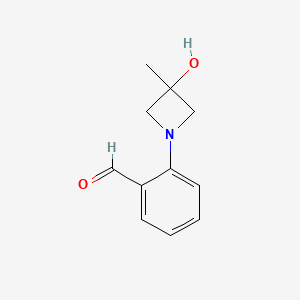
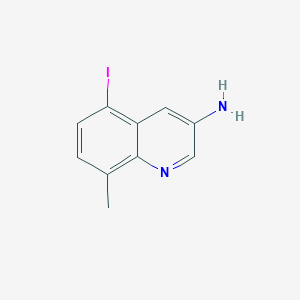
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
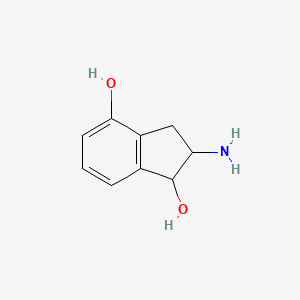
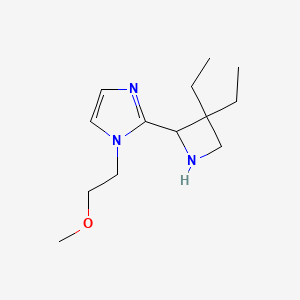

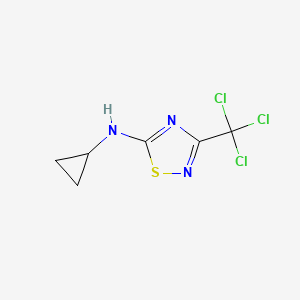
![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)

